1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl-
Description
1,2,4-Oxadiazoles are a prominent class of heterocyclic compounds with significant pharmacological relevance, including applications in anticancer, antimicrobial, and anti-inflammatory therapies . The compound 1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- features a 1,2,4-oxadiazole core substituted at the 3-position with a 4-methoxyphenyl group and an α-methyl methanamine side chain at the 5-position. This structure combines electronic modulation (via the methoxy group) and steric bulk (via the α-methyl group), which may influence its biological activity and pharmacokinetic properties.
Properties
CAS No. |
915922-94-0 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H13N3O2/c1-7(12)11-13-10(14-16-11)8-3-5-9(15-2)6-4-8/h3-7H,12H2,1-2H3 |
InChI Key |
NVQPHUMPAJNSEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with orthoesters or nitriles in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives
*Exact molecular formula inferred from analogs (e.g., ).
†Hypothetical formula assuming C₁₇H₁₇N₃O₂ based on substituent patterns.
Substituent Effects on Bioactivity
4-Methoxyphenyl Group: This substituent is shared with chalcone derivatives (e.g., (E)-3-(4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one), which exhibit potent antioxidant and anti-inflammatory effects in PC12 cells .
α-Methyl Methanamine Side Chain : The α-methyl group introduces steric hindrance, which may reduce metabolic degradation compared to unsubstituted ethylamine analogs (e.g., {2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride). This modification could improve oral bioavailability.
Aniline vs. Methanamine : The aniline derivative (3-[3-(4-methoxyphenyl)-oxadiazol-5-yl]aniline) offers a primary amine for hydrogen bonding, which could enhance target binding affinity compared to the tertiary amine in the target compound.
Pharmacokinetic and Physicochemical Properties
- Solubility : Ester-containing analogs (e.g., methyl benzoate in ) may exhibit improved aqueous solubility due to polar ester groups, whereas the target compound’s α-methyl methanamine could balance solubility and membrane permeability.
- Metabolic Stability : The α-methyl group likely reduces oxidative deamination, a common metabolic pathway for primary amines, as seen in related compounds.
Biological Activity
1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- is a compound within the oxadiazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. Its molecular formula is , and it is characterized by the presence of a methanamine group and a para-methoxyphenyl substitution at the 3-position of the oxadiazole ring. The structural representation can be summarized as follows:
- Molecular Formula :
- Structural Features :
- Heterocyclic oxadiazole ring
- Para-methoxyphenyl group
- Methanamine substituent
Synthesis Methods
Recent advancements in synthetic methodologies have allowed for the efficient production of 1,2,4-oxadiazoles. Notable methods include:
- Microwave-Assisted Synthesis : This technique enhances yield and reduces reaction time significantly.
- Conventional Heating Methods : Utilization of various catalysts (e.g., MgO) to facilitate reactions.
- Solid-Supported Synthesis : Use of silica gel under microwave irradiation to construct the oxadiazole ring efficiently .
Biological Activity Overview
The biological activities of 1,2,4-oxadiazoles are extensive, with key findings highlighting their potential as:
- Anticancer Agents : Several derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Agents : Effective against bacterial and fungal strains.
- Antiparasitic Activity : Demonstrated efficacy against Leishmania and Trypanosoma species.
Anticancer Activity
A study investigating the anticancer properties of oxadiazole derivatives found that certain compounds showed significant activity against human leukemia cell lines. For instance:
- Compound Ox1 : Exhibited an EC50 value of approximately against drug-sensitive chronic myeloid leukemia cells.
- Compound Ox5 : Showed effective inhibition against Leishmania amazonensis with an EC50 value of .
Antimicrobial Effects
Research has also documented the antimicrobial properties of oxadiazole derivatives:
| Compound Name | Notable Activity | Reference |
|---|---|---|
| 3-(4-Methoxyphenyl)-5-methyl-1,2,4-oxadiazole | Anticancer activity | |
| 5-(4-Trifluoromethylphenyl)-1,2,4-oxadiazole | Antimicrobial effects | |
| 3-Amino-5-(substituted phenyl)-1,2,4-oxadiazole | Enhanced biological activity |
The mechanisms through which these compounds exert their biological effects are varied:
Q & A
Q. Table 1: Comparison of Synthetic Approaches
Basic: How should researchers characterize the structure of this compound?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR: Analyze ¹H/¹³C NMR for methoxyphenyl (δ 3.8 ppm for OCH₃), oxadiazole (C=N at ~160 ppm), and methanamine (NH₂ signals at δ 1.5–2.5 ppm) .
- X-ray Diffraction: Resolve the alpha-methyl stereochemistry and confirm regioselectivity of the oxadiazole ring .
- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
Advanced: How to design experiments to evaluate biological activity (e.g., anticancer, antimicrobial)?
Methodological Answer:
- In Vitro Assays:
- Controls: Include positive controls (e.g., doxorubicin for anticancer, ampicillin for antimicrobial) and solvent blanks.
- Dose-Response: Use logarithmic concentration gradients (0.1–100 µM) to establish efficacy thresholds .
Advanced: How to resolve contradictions in biological assay data (e.g., variable IC₅₀ values)?
Methodological Answer:
- Replicate Studies: Perform triplicate experiments under standardized conditions (pH, temperature, cell passage number) .
- Statistical Analysis: Apply ANOVA or Tukey’s HSD test to identify outliers and validate significance (p < 0.05) .
- Mechanistic Probes: Use fluorescence microscopy or flow cytometry to confirm apoptosis/necrosis mechanisms, ruling off-target effects .
Advanced: What computational methods predict reaction mechanisms for oxadiazole derivatives?
Methodological Answer:
- DFT Calculations: Optimize transition states using B3LYP/6-31G(d) basis sets to study electrophilic aromatic substitution or cyclization pathways .
- Molecular Dynamics: Simulate solvent effects (e.g., acetonitrile vs. DMSO) on reaction kinetics .
- Docking Studies: Predict binding affinities to biological targets (e.g., topoisomerase II for anticancer activity) .
Basic: What stability and storage conditions are critical for this compound?
Methodological Answer:
- Storage: Keep at –20°C under argon in amber vials to prevent photodegradation of the methoxyphenyl group .
- Stability Tests: Monitor decomposition via HPLC every 3 months; discard if purity drops below 95% .
Advanced: How to optimize reaction conditions for higher yields?
Methodological Answer:
- DoE (Design of Experiments): Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C) to identify optimal parameters .
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while improving yield by 15–20% .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Modify Substituents: Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups on the phenyl ring .
- Bioassay Correlation: Plot substituent Hammett constants (σ) against log(IC₅₀) to identify electronic effects .
- 3D-QSAR: Use CoMFA or CoMSIA models to map steric/electrostatic contributions to activity .
Basic: What spectroscopic techniques confirm purity and identity?
Methodological Answer:
- HPLC: Use C18 columns (MeCN:H₂O = 70:30) with UV detection at 254 nm to assess purity (>98%) .
- FT-IR: Identify key functional groups (e.g., C=N stretch at 1650 cm⁻¹, NH₂ bend at 1550 cm⁻¹) .
Advanced: How to address poor solubility in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
